(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride
Overview
Description
“(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O and a molecular weight of 258.72 . It is also known by other synonyms such as “1-(3-fluoro-4-methylbenzoyl)piperazine hydrochloride” and "1-[(3-Fluoro-4-methylphenyl)carbonyl]piperazine hydrochloride" .
Synthesis Analysis
The synthesis of piperazine derivatives, which “this compound” is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Scientific Research Applications
Analysis and Separation Techniques
- Micellar Liquid Chromatography (MLC) and Microemulsion Liquid Chromatography (MELC) : The separation of flunarizine hydrochloride and its degradation products was achieved using micellar and microemulsion mobile phases. This technique can be applied for the determination of flunarizine in pure form and in dosage forms (El-Sherbiny et al., 2005).
Metabolism Studies
- In Vitro Metabolism in Rats, Dogs, and Humans : An in vitro study explored the metabolism of flunarizine in liver fractions and isolated hepatocytes of rats, dogs, and humans. This research provided insights into the species differences in the biotransformation of xenobiotics (Lavrijsen et al., 1992).
Pharmacological Applications
Analgesic Properties : A study found that a high-efficacy 5-HT1A receptor agonist showed long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, indicating potential therapeutic applications (Colpaert et al., 2004).
Trigeminal Neuropathic Pain Model : Another study examined the effects of 5-HT1A receptor agonists in a rat model of trigeminal neuropathic pain, providing evidence for its use in treating such conditions (Deseure et al., 2002).
Oral Bioavailability Improvement : Research focused on improving the oral bioavailability of 5-HT1A receptor agonists led to the development of compounds with enhanced agonist activity and potential antidepressant applications (Vacher et al., 1999).
Synthesis and Chemical Analysis
Synthesis of Antimigraine Drug : A study detailed the synthesis process of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone (Narsaiah & Kumar, 2010).
Development of Triazole Analogues : Novel triazole analogues of piperazine were synthesized, showing significant antibacterial activity against human pathogenic bacteria (Nagaraj et al., 2018).
PET Ligand for the Histamine H4 Receptor : The synthesis of a [18F] labeled PET ligand for the histamine H4 receptor was achieved, demonstrating its ability to cross the blood-brain barrier in rats (Żak et al., 2021).
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJOWSVHCATNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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